molecular formula C7H6BrFO B1276730 2-Bromo-5-fluoroanisole CAS No. 450-88-4

2-Bromo-5-fluoroanisole

Cat. No. B1276730
CAS No.: 450-88-4
M. Wt: 205.02 g/mol
InChI Key: KGYXKRGMSUHYCY-UHFFFAOYSA-N
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Patent
US06448405B1

Procedure details

In a 250 mL r.b. flask, a solution of 2-bromo-5-fluorophenol (Lancaster: 7.0 mL, 64 mmol, 1.0 equivuiv) in acetone (140 mL) was treated with iodomethane (Aldrich: 4.8 mL, 77 mmol, 1.2 equivuiv), potassium carbonate (8 g), and water (1 mL). The reaction mixture was heated at reflux for 6 h, cooled to rt, clarified with H2O (40 mL), and the bulk of the volatiles was removed under reduced pressure. The reaction mixture was extracted with EtOAc (3×120 mL); the extracts were washed with brine (1×80 mL), combined, dried (K2CO3), filtered, and concentrated to a clear oil. Bulb-to-bulb distillation (60-65° C., 0.7 Torr) afforded 13.22 g (quant) of 2-bromo-5-fluoroanisole as a colorless liquid. Data for 2-bromo-5-fluoroanisole: 1H NMR (400 MHz, CDCl3): 7.46 (dd, J=10.6, 8.7, 1H); 6.64 (dd, J=10.4, 2.8, 1H); 5.58 (dt, J=10.4, 2.4, 1H); 3.88 (s, 3H).
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[OH:9].IC.[C:12](=O)([O-])[O-].[K+].[K+].O>CC(C)=O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[O:9][CH3:12] |f:2.3.4|

Inputs

Step One
Name
Quantity
7 mL
Type
reactant
Smiles
BrC1=C(C=C(C=C1)F)O
Name
Quantity
4.8 mL
Type
reactant
Smiles
IC
Name
Quantity
8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1 mL
Type
reactant
Smiles
O
Name
Quantity
140 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
the bulk of the volatiles was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with EtOAc (3×120 mL)
WASH
Type
WASH
Details
the extracts were washed with brine (1×80 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (K2CO3)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a clear oil
DISTILLATION
Type
DISTILLATION
Details
Bulb-to-bulb distillation (60-65° C., 0.7 Torr)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)F)OC
Measurements
Type Value Analysis
AMOUNT: MASS 13.22 g
YIELD: CALCULATEDPERCENTYIELD 111.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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